molecular formula C13H16I3NO2 B041216 7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid CAS No. 161466-28-0

7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid

Cat. No. B041216
M. Wt: 598.98 g/mol
InChI Key: YUJKNWWQPGSEKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid involves multi-step chemical processes, including nucleophilic substitution reactions, protection and deprotection of functional groups, and specific strategies to ensure the introduction of the desired functional groups in the correct molecular framework. For example, the synthesis of related heptanoic acid derivatives often starts from simpler precursors, employing strategies like double alkylation and cyclization reactions to build the carbon chain and introduce specific functional groups (Kubyshkin et al., 2007; Juanjuan et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds akin to 7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid is characterized by the presence of a heptanoic acid backbone and a triiodophenyl group, which may significantly influence their chemical behavior and interactions. Studies on related compounds emphasize the importance of stereochemistry and the spatial arrangement of functional groups in determining their reactivity and potential applications (Hart & Rapoport, 1999).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves their functional groups participating in various organic reactions, such as esterification, amidation, and nucleophilic substitution. The presence of an amino group and a carboxylic acid function allows for a wide range of chemical modifications and interactions with other molecules, leading to diverse chemical properties and potential applications (Radchenko et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the presence of iodine atoms and an amino group can affect the compound's polarity, impacting its solubility in various solvents and its interaction with biological molecules (Hosoya et al., 2010).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards oxidizing or reducing agents, are pivotal in determining the compound's behavior in chemical syntheses and potential applications in materials science or medicinal chemistry. The triiodophenyl group, in particular, may impart unique electronic properties, influencing the compound's overall reactivity and interaction with other molecules (Metzger et al., 1991).

Scientific Research Applications

  • Synthesis of Peptides : This compound is used in the synthesis of tri-, penta-, and heptapeptides containing specific amino acid residues (Seebach, Studer, Pfammatter, & Widmer, 1994)(Seebach et al., 1994).

  • Bicyclic Amino Acid Derivatives : It is also utilized in the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions (Waldmann & Braun, 1991)(Waldmann & Braun, 1991).

  • Inhibitor of 3-Hydroxy-3-methylglutaryl-coenzyme A Reductase : The compound has potential as an inhibitor of this enzyme, which is key in cholesterol biosynthesis (Hoffman et al., 1985)(Hoffman et al., 1985).

  • Synthesis of Enzyme Inhibitors : It serves as a synthetic intermediate for preparing enzyme inhibitors, such as renin inhibitory peptides (Thaisrivongs, Schostarez, Pals, & Turner, 1987)(Thaisrivongs et al., 1987).

  • Anticancer Agent Development : The compound shows promise for designing novel anticancer agents targeting hTopoIIα (Bhatt, Agrawal, & Patel, 2015)(Bhatt et al., 2015).

  • Synthesis of Prostaglandins : It is a key intermediate in the total synthesis of natural prostaglandins and their analogues (Marsheck & Miyano, 1973)(Marsheck & Miyano, 1973).

  • Mimicking Natural Prostaglandins : This compound can mimic natural prostaglandins and stimulate cAMP formation in assays (Jones, Holtz, Bicking, & Cragoe, 1977)(Jones et al., 1977).

  • Potent HMG-CoA Reductase Inhibitors : It is a novel class of potent HMG-CoA reductase inhibitors, exceeding the activity of known inhibitors like lovastatin (Chan et al., 1993)(Chan et al., 1993).

  • Immunoadjuvants : Lipopeptides containing this acid can stimulate B-lymphocytes and macrophages, acting as potent immunoadjuvants (Metzger et al., 1991)(Metzger et al., 1991).

  • Antibacterial Activity : The compound has shown potent antibacterial activity against respiratory pathogens, including multidrug-resistant Streptococcus pneumoniae (Odagiri et al., 2013)(Odagiri et al., 2013).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

properties

IUPAC Name

7-(3-amino-2,4,6-triiodophenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16I3NO2/c14-9-7-10(15)13(17)12(16)8(9)5-3-1-2-4-6-11(18)19/h7H,1-6,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJKNWWQPGSEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)N)I)CCCCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16I3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid

CAS RN

161466-28-0
Record name 7-(3-Amino-2,4,6-triiodophenyl)heptanoicacid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Weichert, MA Longino, DA Bakan… - Journal of medicinal …, 1995 - ACS Publications
A series of glyceryl 2-oleoyl l, 3-bis [co-(3-amino-2, 4, 6-triiodophenyl)] alkanoates was synthesized, radioiodinated with iodine-125, emulsified, and evaluated for theirability to …
Number of citations: 83 pubs.acs.org

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